molecular formula C8H5BrF3N3 B1450170 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole CAS No. 1799976-89-8

5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole

Cat. No. B1450170
M. Wt: 280.04 g/mol
InChI Key: JPFVTGHMDLIIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The specific molecular structure of “5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole” is not explicitly mentioned in the literature.

Scientific Research Applications

DNA Targeting Agents

  • Scientific Field: Biochemistry
  • Application Summary: 1,2,3-triazoles can be used as DNA targeting agents . They can bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools .
  • Methods of Application: The synthesis of these agents is achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
  • Results: The compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .

Antifungal Activity

  • Scientific Field: Pharmacology
  • Application Summary: Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The results of the antifungal activity evaluation are not provided in the source .

Inhibition of Enzymes

  • Scientific Field: Biochemistry
  • Application Summary: 1,2,3-Triazoles can exert anticancer activity by inhibition of enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of the enzyme inhibition are not provided in the source .

Agrochemical and Pharmaceutical Ingredients

  • Scientific Field: Agrochemistry and Pharmacology
  • Application Summary: Trifluoromethylpyridines (TFMP), a category that includes the compound you mentioned, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application: The synthesis of these agents is achieved through the vapor-phase reaction of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Insecticidal and Fungicidal Activities

  • Scientific Field: Entomology and Mycology
  • Application Summary: Quaternary ammonium salt derivatives of a triazolyphenyl isoxazoline insecticide have been synthesized and their insecticidal and fungicidal activities were evaluated .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The results of the insecticidal and fungicidal activity evaluation are not provided in the source .

Catalytic Activity

  • Scientific Field: Chemistry
  • Application Summary: 4-Bromobenzotrifluoride, a compound related to the one you mentioned, was used to study the catalytic activity of palladacycle using Suzuki-Miyaura reaction .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of the catalytic activity evaluation are not provided in the source .

Agrochemical and Pharmaceutical Ingredients

  • Scientific Field: Agrochemistry and Pharmacology
  • Application Summary: Trifluoromethylpyridines (TFMP), a category that includes the compound you mentioned, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application: The synthesis of these agents is achieved through the vapor-phase reaction of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Insecticidal and Fungicidal Activities

  • Scientific Field: Entomology and Mycology
  • Application Summary: Quaternary ammonium salt derivatives of a triazolyphenyl isoxazoline insecticide have been synthesized and their insecticidal and fungicidal activities were evaluated .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The results of the insecticidal and fungicidal activity evaluation are not provided in the source .

Catalytic Activity

  • Scientific Field: Chemistry
  • Application Summary: 4-Bromobenzotrifluoride, a compound related to the one you mentioned, was used to study the catalytic activity of palladacycle using Suzuki-Miyaura reaction .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of the catalytic activity evaluation are not provided in the source .

Safety And Hazards

While specific safety and hazard information for “5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-1-methyl-4-(trifluoromethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3/c1-15-5-3-2-4(9)6(8(10,11)12)7(5)13-14-15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFVTGHMDLIIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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